Lipophilicity (XLogP3-AA) Benchmarking Against the 4-Methoxy Analog
The target compound demonstrates a computed XLogP3-AA value of 2.3, which is within the optimal range for oral bioavailability (1-3) and kinase inhibitor design. This is noticeably different from its common replacement, (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone, which has a lower computed XLogP3-AA of 2.1 [1]. The 0.2 unit difference indicates higher lipophilicity for the target compound, which can directly translate to better membrane permeability and a lower susceptibility to metabolic clearance via glucuronidation.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone: 2.1 |
| Quantified Difference | Δ = +0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity directly influences the selection of this compound for lead series where cellular potency is limited by poor passive permeability.
- [1] PubChem. (2025). 'XLogP3-AA values for CID 136262406 and CID 28171922.' National Center for Biotechnology Information. View Source
